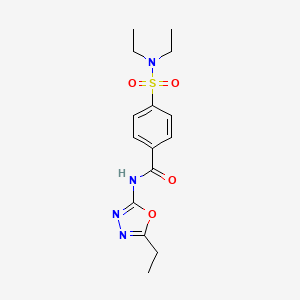
N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as THFA-NAD, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Chemical Structure and Synthesis
Research has explored the chemical structures and synthesis processes of nicotinamide derivatives, highlighting their importance in understanding molecular interactions and designing new compounds with potential applications in drug development and materials science. Studies on compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate have revealed insights into their polarized electronic structures and crystal formations, which are crucial for their biological activities and pharmaceutical applications (Cobo, Glidewell, Low, & Orozco, 2008).
Biochemical Properties and Applications
Nicotinamide derivatives play significant roles in biochemical processes, including acting as substrates or inhibitors for enzymes such as nicotinamide N-methyltransferase (NNMT). Research on NNMT has provided valuable insights into the metabolism of nicotinamide and related compounds, which is fundamental for developing therapeutic strategies for various diseases (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).
Antimicrobial and Antineoplastic Activities
Studies on the synthesis and antineoplastic activities of 6-substituted nicotinamides highlight the potential of these compounds in cancer research. Preliminary screenings against carcinomas and leukaemia have shown moderate activities, suggesting avenues for further investigation into their therapeutic applications (Ross, 1967).
Molecular Interactions and Drug Design
Research into the structural and energetic analysis of molecular assemblies of nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids has shed light on basic recognition patterns and crystal lattice energetic features. This knowledge contributes to the rational design of new drugs and the understanding of their interactions at the molecular level (Jarzembska et al., 2017).
Corrosion Inhibition
Nicotinamide derivatives have also found applications in materials science, such as in corrosion inhibition for metals. The study of their adsorption behavior and inhibition efficiency on mild steel in hydrochloric acid solution provides valuable insights for industrial applications in protecting metals from corrosion (Chakravarthy, Mohana, & Kumar, 2014).
properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-16(18-6-5-13-9-17-11-20-13)12-3-4-15(19-8-12)23-10-14-2-1-7-22-14/h3-4,8-9,11,14H,1-2,5-7,10H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZLYFMCZUJZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2596051.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2596055.png)
![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate](/img/structure/B2596056.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2596057.png)
![2-Chloro-1-(7,7-difluoro-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2596058.png)
![2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine](/img/structure/B2596061.png)


![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methylbenzoate](/img/structure/B2596066.png)

![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2596069.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide](/img/structure/B2596071.png)
